![molecular formula C17H15N3O5S B2765731 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1170491-26-5](/img/structure/B2765731.png)
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, multiple steps involving specific reaction conditions are necessary. Initially, the construction of the 1,3,4-oxadiazole ring is achieved through the cyclization of suitable precursors. The reaction involves a hydrazide, an acid chloride, and appropriate solvents under controlled temperatures. This is followed by the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety using cross-coupling reactions. The final step involves the thiol-acetamide linkage formation, typically performed via a nucleophilic substitution reaction under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production scales up these synthetic steps, emphasizing cost-efficiency and yield optimization. Continuous flow chemistry methods are often employed to enhance reaction kinetics and product purity. Catalysts such as palladium or nickel complexes may be utilized to facilitate coupling reactions, with stringent purification processes like crystallization and chromatography ensuring high-purity products.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The sulfur atom in the thiol group can undergo oxidation, forming sulfoxides or sulfones depending on the conditions.
Reduction: Certain functionalities in the molecule, such as the oxadiazole ring, can be reduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions; strong nucleophiles like sodium hydride for nucleophilic substitutions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Deoxygenated derivatives.
Substitution Products: Functionalized aromatic derivatives.
Scientific Research Applications: The compound's intricate structure and diverse functional groups make it valuable in various scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity patterns help in understanding reaction mechanisms.
Medicine: Investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: May serve as a precursor in the synthesis of materials with specialized properties, such as advanced polymers.
Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets. The 1,3,4-oxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzymes or receptors. The sulfur-containing acetamide linkage adds to its versatility, enabling interactions with proteins or nucleic acids. Pathways involved often include enzyme inhibition or modulation of signal transduction pathways.
Comparison with Similar Compounds: Compared to other similar compounds, 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds may include:
1,3,4-Oxadiazole Derivatives: Generally, these compounds share the oxadiazole core but lack the additional complexity introduced by the dioxin and thiol groups.
Benzodioxin Derivatives: These compounds feature the dioxin ring system but may lack the oxadiazole and thiol functionalization.
Thioacetamide Derivatives: Typically include the thiol-acetamide linkage but do not possess the multi-ring structure of the compound .
This compound’s uniqueness lies in the integration of these diverse moieties, providing a multifaceted platform for interaction in chemical, biological, and medicinal research.
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-15(18-8-11-4-3-7-22-11)10-26-17-20-19-16(25-17)14-9-23-12-5-1-2-6-13(12)24-14/h1-7,14H,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQMRJRVMDHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
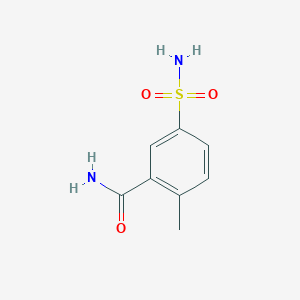
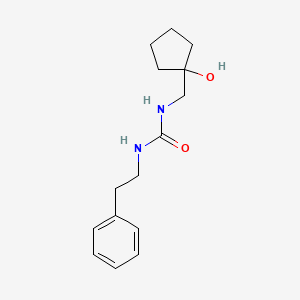
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765655.png)
![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2765657.png)
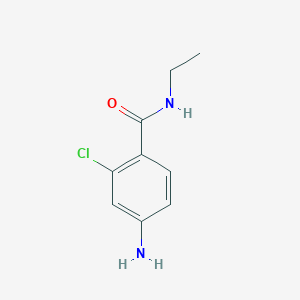
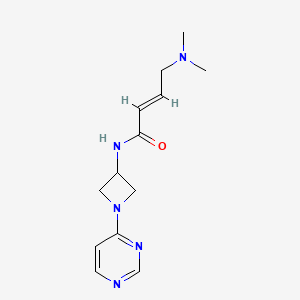
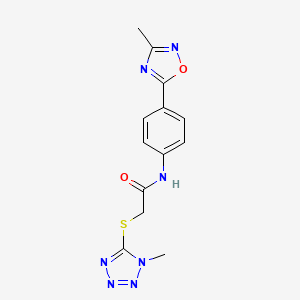
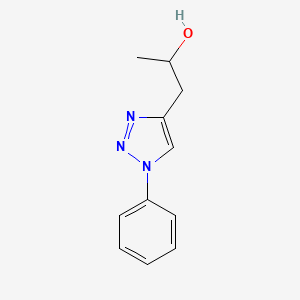
![5-(5-Chloropyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2765664.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2765665.png)
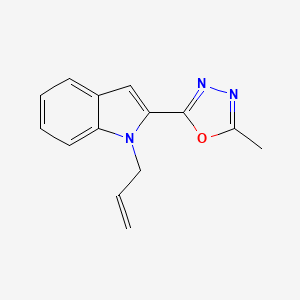
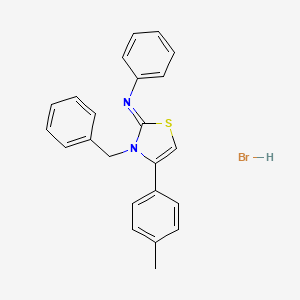
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2765670.png)
